Cas no 2227777-42-4 (4-bromo-3-(3R)-3-hydroxybutylbenzonitrile)

4-bromo-3-(3R)-3-hydroxybutylbenzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-bromo-3-(3R)-3-hydroxybutylbenzonitrile
- EN300-1935061
- 2227777-42-4
- 4-bromo-3-[(3R)-3-hydroxybutyl]benzonitrile
-
- インチ: 1S/C11H12BrNO/c1-8(14)2-4-10-6-9(7-13)3-5-11(10)12/h3,5-6,8,14H,2,4H2,1H3/t8-/m1/s1
- InChIKey: AWRXXVRFQGYYSH-MRVPVSSYSA-N
- SMILES: BrC1=CC=C(C#N)C=C1CC[C@@H](C)O
計算された属性
- 精确分子量: 253.01023g/mol
- 同位素质量: 253.01023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 223
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44Ų
- XLogP3: 2.7
4-bromo-3-(3R)-3-hydroxybutylbenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1935061-0.25g |
4-bromo-3-[(3R)-3-hydroxybutyl]benzonitrile |
2227777-42-4 | 0.25g |
$1513.0 | 2023-09-17 | ||
Enamine | EN300-1935061-1.0g |
4-bromo-3-[(3R)-3-hydroxybutyl]benzonitrile |
2227777-42-4 | 1g |
$1643.0 | 2023-05-31 | ||
Enamine | EN300-1935061-1g |
4-bromo-3-[(3R)-3-hydroxybutyl]benzonitrile |
2227777-42-4 | 1g |
$1643.0 | 2023-09-17 | ||
Enamine | EN300-1935061-10g |
4-bromo-3-[(3R)-3-hydroxybutyl]benzonitrile |
2227777-42-4 | 10g |
$7065.0 | 2023-09-17 | ||
Enamine | EN300-1935061-0.5g |
4-bromo-3-[(3R)-3-hydroxybutyl]benzonitrile |
2227777-42-4 | 0.5g |
$1577.0 | 2023-09-17 | ||
Enamine | EN300-1935061-2.5g |
4-bromo-3-[(3R)-3-hydroxybutyl]benzonitrile |
2227777-42-4 | 2.5g |
$3220.0 | 2023-09-17 | ||
Enamine | EN300-1935061-10.0g |
4-bromo-3-[(3R)-3-hydroxybutyl]benzonitrile |
2227777-42-4 | 10g |
$7065.0 | 2023-05-31 | ||
Enamine | EN300-1935061-5g |
4-bromo-3-[(3R)-3-hydroxybutyl]benzonitrile |
2227777-42-4 | 5g |
$4764.0 | 2023-09-17 | ||
Enamine | EN300-1935061-0.05g |
4-bromo-3-[(3R)-3-hydroxybutyl]benzonitrile |
2227777-42-4 | 0.05g |
$1381.0 | 2023-09-17 | ||
Enamine | EN300-1935061-0.1g |
4-bromo-3-[(3R)-3-hydroxybutyl]benzonitrile |
2227777-42-4 | 0.1g |
$1447.0 | 2023-09-17 |
4-bromo-3-(3R)-3-hydroxybutylbenzonitrile 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
4-bromo-3-(3R)-3-hydroxybutylbenzonitrileに関する追加情報
Introduction to 4-bromo-3-(3R)-3-hydroxybutylbenzonitrile (CAS No: 2227777-42-4)
4-bromo-3-(3R)-3-hydroxybutylbenzonitrile, identified by the Chemical Abstracts Service Number (CAS No) 2227777-42-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzonitrile class, characterized by the presence of a nitrile group (-CN) attached to a benzene ring. The structural uniqueness of this molecule lies in its substitution pattern, particularly the 4-bromo and 3-(3R)-3-hydroxybutyl functional groups, which contribute to its distinct chemical properties and potential biological activities.
The 4-bromo substituent on the benzene ring introduces a halogen atom, which is known to enhance the electrophilicity of the aromatic system. This feature makes the compound a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, often employed in the development of novel pharmaceutical agents. The bromine atom also serves as a handle for further functionalization via palladium-catalyzed reactions, enabling the introduction of diverse pharmacophores.
The 3-(3R)-3-hydroxybutyl side chain adds another layer of complexity to the molecule. The presence of a hydroxyl group (-OH) within this aliphatic chain introduces both acidic and basic properties, depending on the pH environment. This dual functionality can influence the compound's solubility, interactions with biological targets, and overall pharmacokinetic behavior. The specific stereochemistry indicated by (3R) denotes the absolute configuration of the chiral center in the butyl chain, which is critical for maintaining biological activity in drug candidates. Chirality plays a crucial role in determining enantioselective interactions with receptors, often influencing efficacy and safety profiles.
Recent advancements in medicinal chemistry have highlighted the importance of structurally diverse benzonitrile derivatives in drug discovery. The combination of halogenated aromatic rings and functionalized side chains offers a rich scaffold for designing molecules with tailored biological activities. Specifically, compounds containing both bromine and hydroxyl groups have shown promise in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The nitrile group itself is known to participate in hydrogen bonding interactions and can serve as a precursor for further chemical transformations, such as reduction to amides or carboxylic acids.
In the context of oncology research, 4-bromo-3-(3R)-3-hydroxybutylbenzonitrile has been explored as a potential lead compound for developing kinase inhibitors. Kinases are enzymes that play essential roles in cell signaling pathways, many of which are aberrantly activated in cancer cells. By targeting specific kinases, small-molecule inhibitors can modulate these pathways and induce apoptosis or inhibit tumor growth. The bromine substituent facilitates modifications that can improve binding affinity to kinase active sites, while the hydroxyl group can engage in hydrogen bonding with critical residues in the target protein. Additionally, the chiral center provides an opportunity to develop enantiomerically pure inhibitors, which often exhibit improved selectivity and reduced side effects.
Furthermore, this compound has been investigated for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including arthritis and metabolic disorders. Nonsteroidal anti-inflammatory drugs (NSAIDs) are commonly used to alleviate inflammatory symptoms by inhibiting cyclooxygenase (COX) enzymes. However, long-term use of NSAIDs is associated with gastrointestinal and cardiovascular side effects. Novel anti-inflammatory agents that target alternative pathways or exhibit higher selectivity are needed to address these limitations. The structural features of 4-bromo-3-(3R)-3-hydroxybutylbenzonitrile, particularly its ability to interact with biological targets through multiple non-covalent bonds, make it a promising candidate for developing next-generation anti-inflammatory therapeutics.
The synthesis of 4-bromo-3-(3R)-3-hydroxybutylbenzonitrile presents unique challenges due to its complex substitution pattern. Traditional synthetic routes often involve multi-step sequences that require careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as transition-metal catalysis have been employed to streamline these processes. For instance, palladium-catalyzed cross-coupling reactions allow for efficient introduction of aryl or vinyl moieties at specific positions on the benzene ring. Additionally, asymmetric synthesis methods have been utilized to achieve high enantiomeric excess at the chiral center during construction of the side chain.
Recent studies have also explored computational methods to optimize synthetic pathways for this compound. Molecular modeling techniques can predict reaction outcomes and identify potential intermediates or byproducts before experimental trials are conducted. This approach not only saves time but also reduces waste by minimizing trial-and-error experimentation. Furthermore, computational screening can help identify optimal reaction conditions that maximize yield while minimizing unwanted side reactions.
The pharmacological evaluation of 4-bromo-3-(3R)-3-hydroxybutylbenzonitrile has revealed intriguing biological profiles that warrant further investigation. In vitro assays have demonstrated activity against several kinases relevant to cancer progression, including EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). These kinases are involved in angiogenesis and cell proliferation, making them attractive targets for anticancer therapies. Additionally, preliminary studies suggest that this compound may exhibit inhibitory effects on COX enzymes at low concentrations without significant gastrointestinal toxicity.
The hydroxyl group's role in modulating pharmacokinetic properties cannot be overstated. Hydrophilic compounds generally exhibit better oral bioavailability due to enhanced solubility in aqueous environments. However, excessive hydrophilicity can lead to rapid renal clearance or poor membrane permeability. Therefore,balancing lipophilicity and hydrophilicity through strategic functionalization is essential for optimizing drug delivery systems。The presence of both bromine and hydroxyl groups provides flexibility in fine-tuning these properties,allowing researchers to design molecules with desired pharmacokinetic profiles。
Future directions for research on 4-bromo-3-(3R)-3-hydroxybutylbenzonitrile include exploring its potential as an intermediate for more complex drug candidates。By leveraging its unique structural features,this compound could serve as a building block for designing molecules with enhanced target specificity,improved metabolic stability,or prolonged half-life。Additionally,investigating its interaction mechanisms with biological targets using spectroscopic techniques such as NMR (nuclear magnetic resonance) spectroscopy or X-ray crystallography will provide valuable insights into its mode of action。
In conclusion,4-bromo-3-(3R)-3-hydroxybutylbenzonitrile (CAS No: 2227777-42-4) represents an intriguing molecule with significant potential in pharmaceutical research。Its structural complexity,combined with its versatile reactivity,makes it a valuable tool for developing novel therapeutic agents targeting various diseases。Ongoing studies continue to uncover new applications for this compound,underscoring its importance as both an intermediate and a lead molecule in medicinal chemistry。As our understanding of biological pathways evolves,compounds like this will play an increasingly critical role in shaping future treatments。
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